molecular formula C25H26N4O4 B2604638 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-45-1

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2604638
M. Wt: 446.507
InChI Key: DZSUDSMUETWADS-UHFFFAOYSA-N
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Description

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Triazole derivatives have been synthesized and characterized, exploring π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations. This research provides a basis for understanding the molecular interactions and properties of compounds with similar structures (Ahmed et al., 2020).
  • Research on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlights the potential for similar compounds to exhibit biological activities, which could be relevant for applications in medicinal chemistry (Bektaş et al., 2007).

Potential Biological Applications

  • Novel benzoxazole derivatives, including those similar in structure to the specified compound, have been evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating the potential use of similar compounds in neuroimaging (Cui et al., 2012).
  • Studies on the mechanistic aspects of chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate for a related compound suggest applications in enantioselective chromatography and separation sciences (Bereznitski et al., 2002).

Synthesis Techniques and Utility

  • The photooxygenation of oxazoles for synthesizing activated carboxylates, applicable to the synthesis of macrolides including compounds with structural similarities to the specified compound, demonstrates the synthetic utility of oxazole derivatives in organic synthesis (Wasserman et al., 1981).
  • Click one-pot synthesis methods for 1,4,5-trisubstituted 1,2,3-triazoles, including spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assays, provide insight into efficient synthesis methods and potential bioactivity screening for similar compounds (Ahmed et al., 2016).

properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-6-31-21-11-8-19(9-12-21)24-26-22(18(5)33-24)14-32-25(30)23-17(4)29(28-27-23)20-10-7-15(2)16(3)13-20/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSUDSMUETWADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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